Hydroxy-Bifenthrin Hydroxy-Bifenthrin
Brand Name: Vulcanchem
CAS No.: 146726-17-2
VCID: VC0032531
InChI: InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1
SMILES: CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl
Molecular Formula: C₂₃H₂₂ClF₃O₃
Molecular Weight: 438.87

Hydroxy-Bifenthrin

CAS No.: 146726-17-2

Cat. No.: VC0032531

Molecular Formula: C₂₃H₂₂ClF₃O₃

Molecular Weight: 438.87

* For research use only. Not for human or veterinary use.

Hydroxy-Bifenthrin - 146726-17-2

Specification

CAS No. 146726-17-2
Molecular Formula C₂₃H₂₂ClF₃O₃
Molecular Weight 438.87
IUPAC Name (2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1
SMILES CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl

Introduction

Parent Compound Properties and Context

Chemical and Physical Characteristics

To understand hydroxy-bifenthrin metabolites, it is essential to first examine the properties of the parent compound. Bifenthrin is characterized as a viscous liquid, crystalline solid, or waxy solid with a faint, slightly sweet odor and a molecular weight of 422.9 . The compound exhibits low water solubility (0.1 mg/l), which contributes to its environmental persistence and bioaccumulation potential .

Table 1: Physical-Chemical Properties of Bifenthrin (Parent Compound)

PropertyValueSource
Molecular Weight422.9
Physical StateViscous liquid, crystalline solid, or waxy solid
Water Solubility0.1 mg/l at 25°C
Octanol-Water Coefficient (Kow)1 × 10^6
Vapor Pressure1.81 × 10^-7 mm Hg at 25°C
Henry's Law Constant7.2 × 10^-3 atm-m^3/mol
Soil Sorption Coefficients1.31 × 10^5 to 3.02 × 10^5

Bifenthrin's high octanol-water partition coefficient (Kow of 1 × 10^6) indicates strong lipophilicity, which explains its tendency to bioaccumulate in organisms. Studies with fathead minnows (Pimephales promelas) demonstrated bioconcentration factors of 21,000 after 127 days and 28,000 after 254 days of exposure to low concentrations of bifenthrin .

Environmental Persistence and Degradation

Bifenthrin demonstrates significant environmental persistence, with degradation half-lives varying across different environmental conditions and matrices. This persistence contributes to the potential for long-term exposure to both the parent compound and its metabolites, including hydroxy-bifenthrin.

Table 2: Environmental Degradation Half-Lives of Bifenthrin

ProcessHalf-LifeSource
Photolysis in Water408 days
Photolysis in Soil96.9 days
Aerobic Soil Metabolism96.3-250 days
Anaerobic Soil Metabolism425 days

The compound's strong binding to soil particles and organic matter (indicated by high soil sorption coefficients) limits its mobility in soil systems but may increase its persistence . Field studies confirm that bifenthrin residues can persist in pond water and sediment for at least 12 months .

Metabolism and Formation of Hydroxy-Bifenthrin

Metabolic Pathways

The metabolism of bifenthrin involves multiple pathways, with hydroxylation being a significant route of biotransformation. During Phase I metabolism, hydroxyl groups are introduced at various positions on the bifenthrin molecule, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes .

These hydroxylation reactions serve as detoxification mechanisms by increasing the compound's polarity and water solubility, which facilitates its excretion. The World Health Organization's research identifies several hydroxylated metabolites of bifenthrin that form during metabolism in biological systems .

Identified Hydroxy-Bifenthrin Metabolites

Several distinct hydroxylated metabolites of bifenthrin have been identified in metabolism studies. These compounds differ in the position and number of hydroxyl groups attached to the bifenthrin molecule.

Table 3: Identified Hydroxylated Metabolites of Bifenthrin

MetaboliteSource
4′-hydroxy-hydroxymethyl-bifenthrin
3′-hydroxy-hydroxymethyl-bifenthrin
Hydroxymethyl-bifenthrin
4′-hydroxy-bifenthrin
3′-monomethyl-catechol-bifenthrin
4′-monomethyl-catechol-bifenthrin

These metabolites represent important intermediates in the biotransformation of bifenthrin. The hydroxylation occurs at specific positions on the bifenthrin molecule, resulting in compounds with distinct chemical structures and potentially different biological activities and environmental behaviors .

Toxicological Implications of Hydroxy-Bifenthrin

Inflammatory and Immunological Effects

Research on bifenthrin indicates that subacute exposure can increase proinflammatory cytokines, particularly interleukin 1β, in mammalian tissues. Studies in mice demonstrated that bifenthrin exposure significantly increased interleukin 1β concentrations in both liver and kidney tissues .

Table 4: Effects of Bifenthrin on Interleukin 1β Levels in Mice

TissueControl LevelLow Dose GroupMedium Dose GroupHigh Dose GroupSource
Liver53.5 ± 23.9 pg/ml54.1 ± 33.5 pg/ml59.1 ± 60.0 pg/ml*99 ± 79.9 pg/ml*
Kidneys3.9 ± 2.3 pg/ml6.8 ± 10.6 pg/ml*9.8 ± 7.9 pg/ml*11.2 ± 5.2 pg/ml*
*Statistically significant difference compared to control (p < 0.05)

These findings suggest that bifenthrin exposure can induce inflammatory responses in mammalian tissues . Whether hydroxy-bifenthrin metabolites contribute to or mitigate these effects remains an important research question that requires further investigation.

Environmental Behavior and Fate

Persistence and Degradation

Bifenthrin demonstrates significant environmental persistence, with aerobic soil metabolism half-lives ranging from 96.3 to 250 days and anaerobic metabolism half-life of 425 days . The persistence of hydroxy-bifenthrin metabolites may differ due to their altered chemical structure and increased polarity.

The identification of specific hydroxy-bifenthrin metabolites in environmental and biological samples would require appropriate reference standards and sensitive analytical instrumentation capable of distinguishing between different hydroxylated forms of the compound.

Biomonitoring Considerations

Hydroxy-bifenthrin metabolites could potentially serve as biomarkers of bifenthrin exposure in human and wildlife populations. The detection of these metabolites in biological samples would provide evidence of bifenthrin exposure and metabolism, potentially offering insights into exposure patterns and metabolic differences between species.

Research Gaps and Future Directions

Current Knowledge Limitations

Based on the available search results, several significant research gaps regarding hydroxy-bifenthrin metabolites are evident:

  • Limited toxicological data specific to hydroxy-bifenthrin metabolites

  • Insufficient information on their environmental fate and behavior

  • Lack of standardized analytical methods for their detection

  • Incomplete understanding of their formation and further metabolism

  • Limited data on their bioaccumulation potential

Priority Research Areas

Future research should prioritize addressing these knowledge gaps through:

  • Comparative toxicological studies of hydroxy-bifenthrin metabolites and the parent compound

  • Environmental fate studies examining the persistence and mobility of these metabolites

  • Development of sensitive and specific analytical methods for their detection

  • Investigation of species differences in bifenthrin metabolism and hydroxy-bifenthrin formation

  • Field studies examining the occurrence of these metabolites in various environmental compartments

Such research would provide valuable insights into the complete environmental and health impact of bifenthrin use in agricultural and residential settings.

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